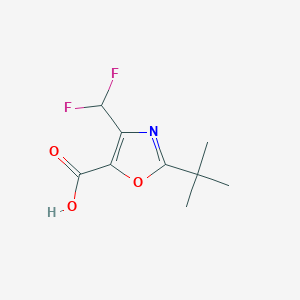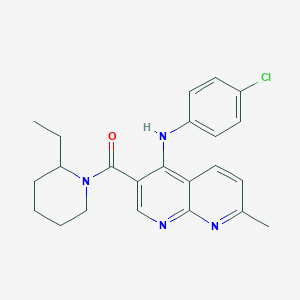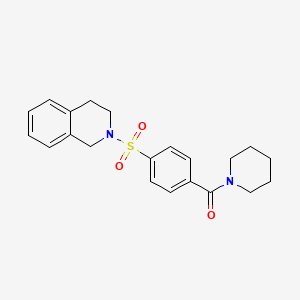![molecular formula C21H23N5O5 B2566098 methyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 886886-78-8](/img/structure/B2566098.png)
methyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C21H23N5O5 and its molecular weight is 425.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
Research on compounds with similar structures has led to advancements in the synthesis and structural determination of complex organic molecules. For instance, studies on the synthesis and crystal structure of polyphenolic compounds based on gallates have contributed to understanding the structural basis of biological activity and the development of new synthetic methodologies (Xiao et al., 2007). Such methodologies could be applicable in synthesizing and analyzing the structure of the specified compound, providing insights into its reactivity and potential uses in material science or as a pharmacophore.
Photodynamic Therapy
Compounds with similar structural motifs have been explored for their applications in photodynamic therapy (PDT) for cancer treatment. The synthesis and characterization of zinc phthalocyanine derivatives demonstrate high singlet oxygen quantum yields, which are crucial for the effectiveness of PDT (Pişkin et al., 2020). The photophysical and photochemical properties of such compounds, including their fluorescence and photodegradation quantum yields, make them potential candidates for cancer therapy. This suggests that exploring the photophysical properties of methyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate could uncover new applications in PDT.
Green Chemistry and Cosmetic Applications
The development of eco-friendly methodologies for the synthesis of aromatic esters, including those used as cosmetic ingredients, highlights the potential of incorporating the compound into green chemistry practices (Villa et al., 2005). Such methodologies aim at reducing environmental impact while synthesizing compounds with applications in cosmetics, suggesting the possibility of developing new cosmetic ingredients or UV filters based on the compound’s structure.
Biomass Conversion and Biocatalysis
Research on the conversion of aromatic acids by Pseudomonas putida into useful products, including methanol, indicates the potential of microbial biocatalysis in converting complex organic compounds into simpler, valuable chemicals (Donnelly & Dagley, 1980). This suggests avenues for research into the biocatalytic potential of the compound , especially in the context of biomass conversion or the synthesis of biofuels and bioproducts.
Polymer Science and Materials Engineering
The application of N-heterocyclic carbenes as catalysts in group transfer polymerization highlights the role of complex organic molecules in polymer science (Raynaud et al., 2010). The specified compound could be investigated for its potential as a monomer or a catalyst in the polymerization processes, contributing to the development of new polymeric materials with unique properties.
作用機序
Target of action
Compounds with a purine structure, like “methyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate”, often target proteins involved in cellular signaling. For instance, a structurally similar compound, 9-Butyl-8-(4-Methoxybenzyl)-9h-Purin-6-Amine, targets the Heat shock protein HSP 90-alpha .
特性
IUPAC Name |
methyl 3-[6-[(4-methoxyphenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5/c1-13-11-26-17-18(23(2)21(29)24(19(17)28)10-9-16(27)31-4)22-20(26)25(13)12-14-5-7-15(30-3)8-6-14/h5-8,11H,9-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURUXPCQKWPHGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(furan-2-yl)-2-(4-oxo-6-propyl-1,3-diazinan-2-yl)pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2566015.png)


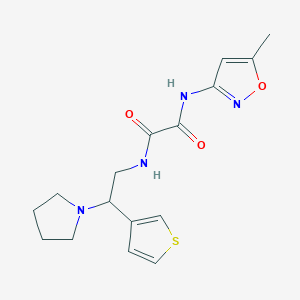
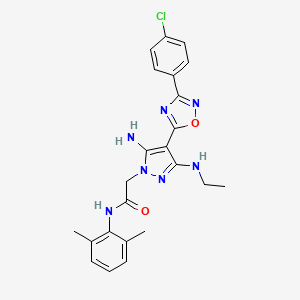
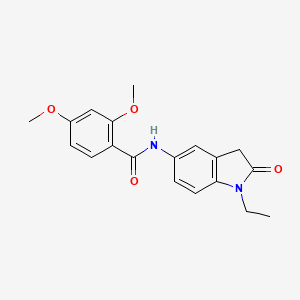
![N-(3-chlorophenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2566026.png)
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2566027.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2566028.png)
![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2566030.png)
![3-bromo-N-cyano-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-fluoroaniline](/img/structure/B2566031.png)
